molecular formula C8H10F2O2 B2599257 2,2-Difluorospiro[2.4]heptane-6-carboxylic acid CAS No. 2248395-44-8

2,2-Difluorospiro[2.4]heptane-6-carboxylic acid

Cat. No. B2599257
M. Wt: 176.163
InChI Key: VVZUPHJLOSMAJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar spirocyclic compounds involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . The synthesized compounds are analogues of natural compounds (ornitine and GABA, respectively) which play important roles in biological processes .


Molecular Structure Analysis

The molecular structure of “2,2-Difluorospiro[2.4]heptane-6-carboxylic acid” is characterized by a spirocyclic scaffold with two fluorine atoms attached to the same carbon atom.

Scientific Research Applications

  • Amino Acid Analog Synthesis : Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, two novel amino acids. These were added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

  • Crystal Lattice Studies : Hansen et al. (2001) explored diflunisal, a compound structurally related to 2,2-Difluorospiro[2.4]heptane-6-carboxylic acid, forming a monoclinic crystal lattice with special channels, providing insights into molecular structures (Hansen, Perlovich, & Bauer-Brandl, 2001).

  • Synthesis of Building Blocks : Olifir et al. (2020) developed a methodology for constructing 6,6-difluorospiro[3.3]heptane scaffold, a conformationally restricted isostere of gem-difluorocycloalkanes, useful in synthesizing a range of bifunctionalized building blocks for research (Olifir et al., 2020).

  • Environmental Chemistry and Mineralization : Niu et al. (2012) studied the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids, which provides insights into the environmental behavior of related fluorinated compounds (Niu, Lin, Xu, Wu, & Li, 2012).

  • Enantioresolution and Stereochemistry : Murai et al. (2000) studied the enantioresolution and absolute stereochemistry of a Fecht acid analog and related compounds, contributing to the understanding of chiral chemistry in spiro compounds (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).

  • Ionic Liquid Properties : Carda‐Broch et al. (2003) investigated the solvent properties of 1-butyl-3-methylimidazolium hexafluorophosphate, a study relevant for understanding the interactions of fluorinated compounds in different solvent systems (Carda‐Broch, Berthod, & Armstrong, 2003).

Future Directions

The future directions for “2,2-Difluorospiro[2.4]heptane-6-carboxylic acid” could involve its use as an intermediate in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry and drug design .

properties

IUPAC Name

2,2-difluorospiro[2.4]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-7(8)2-1-5(3-7)6(11)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUPHJLOSMAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(=O)O)CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorospiro[2.4]heptane-6-carboxylic acid

CAS RN

2248395-44-8
Record name 1,1-difluorospiro[2.4]heptane-5-carboxylic acid
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